molecular formula C9H5ClFNO B2749516 6-Fluoro-1H-indole-3-carbonyl chloride CAS No. 1260777-48-7

6-Fluoro-1H-indole-3-carbonyl chloride

Cat. No. B2749516
CAS RN: 1260777-48-7
M. Wt: 197.59
InChI Key: OJPWRDQPZJEESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Fluoro-1H-indole-3-carbonyl chloride” is a chemical compound that is part of the indole family . Indoles are significant heterocyclic systems that are found in many natural and synthetic compounds with biological and pharmaceutical importance . The presence of the indole nucleus in medicinal compounds makes it a biologically active pharmacophore .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . A new series of indole-based-sulfonamide derivatives was synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine .


Molecular Structure Analysis

The molecular formula of “6-Fluoro-1H-indole-3-carbonyl chloride” is CHClFNO . The average mass is 198.582 Da and the monoisotopic mass is 197.999619 Da .


Chemical Reactions Analysis

Indole derivatives are known for their robust, clean, high-yielding processes which generate minimal quantities of by-products . They are ideal within one-pot, multicomponent reaction cascades .

Mechanism of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Safety and Hazards

The safety data sheet for a similar compound, “6-Fluorotryptamine hydrochloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are expected to be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-fluoro-1H-indole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9(13)7-4-12-8-3-5(11)1-2-6(7)8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPWRDQPZJEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.